molecular formula C25H22ClN3O3S2 B14982638 N-(2-chlorobenzyl)-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide

N-(2-chlorobenzyl)-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide

Cat. No.: B14982638
M. Wt: 512.0 g/mol
InChI Key: XMMZRFXOGQWMNI-UHFFFAOYSA-N
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Description

2-{[4-(Benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-5-yl]sulfanyl}-N-[(2-chlorophenyl)methyl]acetamide is a complex organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a benzenesulfonyl group, a 4-methylphenyl group, and a 2-chlorophenylmethyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-5-yl]sulfanyl}-N-[(2-chlorophenyl)methyl]acetamide typically involves multi-step organic reactions. The key steps include:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with amines in the presence of an acid catalyst.

    Introduction of the benzenesulfonyl group: This step involves the sulfonylation of the imidazole ring using benzenesulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the 4-methylphenyl group: This can be done through a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride and a Lewis acid catalyst like aluminum chloride.

    Incorporation of the 2-chlorophenylmethyl group: This step involves the reaction of the intermediate compound with 2-chlorobenzyl chloride in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-{[4-(Benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-5-yl]sulfanyl}-N-[(2-chlorophenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro, bromo, and sulfonyl derivatives.

Scientific Research Applications

2-{[4-(Benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-5-yl]sulfanyl}-N-[(2-chlorophenyl)methyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[4-(benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-5-yl]sulfanyl}-N-[(2-chlorophenyl)methyl]acetamide involves its interaction with specific molecular targets. The benzenesulfonyl and imidazole groups are known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(Benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-5-yl]sulfanyl}-N-[(3-methoxyphenyl)methyl]acetamide
  • 2-{[4-(Benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-5-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide

Uniqueness

The unique combination of the benzenesulfonyl, 4-methylphenyl, and 2-chlorophenylmethyl groups in 2-{[4-(benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-5-yl]sulfanyl}-N-[(2-chlorophenyl)methyl]acetamide imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H22ClN3O3S2

Molecular Weight

512.0 g/mol

IUPAC Name

2-[[5-(benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-[(2-chlorophenyl)methyl]acetamide

InChI

InChI=1S/C25H22ClN3O3S2/c1-17-11-13-18(14-12-17)23-28-24(25(29-23)34(31,32)20-8-3-2-4-9-20)33-16-22(30)27-15-19-7-5-6-10-21(19)26/h2-14H,15-16H2,1H3,(H,27,30)(H,28,29)

InChI Key

XMMZRFXOGQWMNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(N2)S(=O)(=O)C3=CC=CC=C3)SCC(=O)NCC4=CC=CC=C4Cl

Origin of Product

United States

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